molecular formula C16H14BrNO3 B5118614 Methyl 2-[(4-bromobenzoyl)amino]-2-phenylacetate

Methyl 2-[(4-bromobenzoyl)amino]-2-phenylacetate

Cat. No.: B5118614
M. Wt: 348.19 g/mol
InChI Key: CQBCQLGZFRVQOJ-UHFFFAOYSA-N
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Description

Methyl 2-[(4-bromobenzoyl)amino]-2-phenylacetate: is an organic compound known for its unique chemical structure and properties. It is a derivative of benzoic acid and contains a bromobenzoyl group, making it a valuable compound in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(4-bromobenzoyl)amino]-2-phenylacetate typically involves the reaction of 4-bromobenzoyl chloride with methyl 2-amino-2-phenylacetate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-[(4-bromobenzoyl)amino]-2-phenylacetate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-[(4-bromobenzoyl)amino]-2-phenylacetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its unique structure.

Industry: In the industrial sector, it is used in the production of specialty chemicals and as a precursor for various organic syntheses.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-bromobenzoyl)amino]-2-phenylacetate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or analgesic actions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 2-[(4-chlorobenzoyl)amino]-2-phenylacetate
  • Methyl 2-[(4-fluorobenzoyl)amino]-2-phenylacetate
  • Methyl 2-[(4-methylbenzoyl)amino]-2-phenylacetate

Comparison: Methyl 2-[(4-bromobenzoyl)amino]-2-phenylacetate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. Compared to its chlorinated, fluorinated, or methylated analogs, the brominated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in drug development and chemical synthesis.

Properties

IUPAC Name

methyl 2-[(4-bromobenzoyl)amino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-21-16(20)14(11-5-3-2-4-6-11)18-15(19)12-7-9-13(17)10-8-12/h2-10,14H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBCQLGZFRVQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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